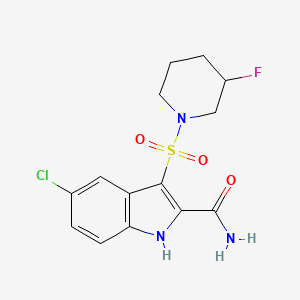
5-Chloro-3-(3-fluoropiperidine-1-sulfonyl)-1H-indole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-3-(3-fluoropiperidine-1-sulfonyl)-1H-indole-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chloro-substituted indole ring, a fluorinated piperidine moiety, and a sulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(3-fluoropiperidine-1-sulfonyl)-1H-indole-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Chloro Group: Chlorination of the indole ring can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Piperidine Moiety: The piperidine ring can be introduced through nucleophilic substitution reactions, often using piperidine derivatives and appropriate leaving groups.
Sulfonylation: The sulfonyl group can be added using sulfonyl chlorides in the presence of a base.
Fluorination: The fluorine atom can be introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-3-(3-fluoropiperidine-1-sulfonyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
5-Chloro-3-(3-fluoropiperidine-1-sulfonyl)-1H-indole-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-Chloro-3-(3-fluoropiperidine-1-sulfonyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, modulating cellular signaling pathways.
DNA/RNA: Intercalation into nucleic acids, affecting gene expression and replication.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-1H-indole-2-carboxamide: Lacks the piperidine and sulfonyl groups, resulting in different chemical properties.
3-(3-Fluoropiperidine-1-sulfonyl)-1H-indole-2-carboxamide: Lacks the chloro group, which may affect its reactivity and biological activity.
5-Chloro-3-(piperidine-1-sulfonyl)-1H-indole-2-carboxamide: Lacks the fluorine atom, potentially altering its interactions with molecular targets.
Uniqueness
The unique combination of the chloro, fluoro, piperidine, and sulfonyl groups in 5-Chloro-3-(3-fluoropiperidine-1-sulfonyl)-1H-indole-2-carboxamide contributes to its distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
918494-96-9 |
|---|---|
Formule moléculaire |
C14H15ClFN3O3S |
Poids moléculaire |
359.8 g/mol |
Nom IUPAC |
5-chloro-3-(3-fluoropiperidin-1-yl)sulfonyl-1H-indole-2-carboxamide |
InChI |
InChI=1S/C14H15ClFN3O3S/c15-8-3-4-11-10(6-8)13(12(18-11)14(17)20)23(21,22)19-5-1-2-9(16)7-19/h3-4,6,9,18H,1-2,5,7H2,(H2,17,20) |
Clé InChI |
ZKGBMPATSDMBIX-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CN(C1)S(=O)(=O)C2=C(NC3=C2C=C(C=C3)Cl)C(=O)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


silane](/img/structure/B12603965.png)
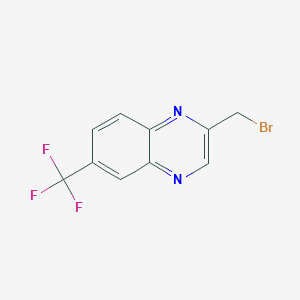
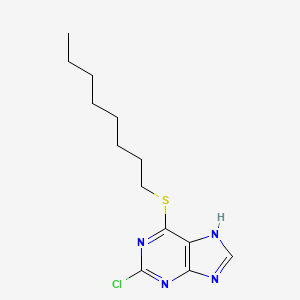
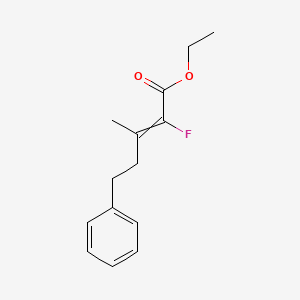
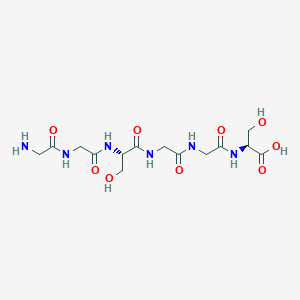
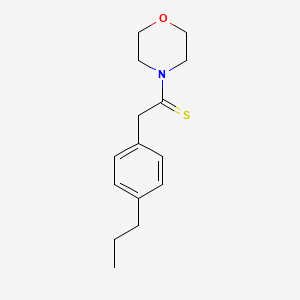

![2-[(6,6-Difluorohex-5-en-1-yl)sulfanyl]-3lambda~4~,1-benzothiazin-3(4H)-one](/img/structure/B12604008.png)
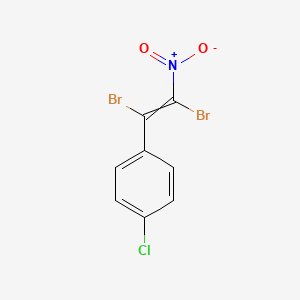


![Phenol, 2-[[1-(2-pyridinyl)-3-butenyl]amino]-](/img/structure/B12604049.png)
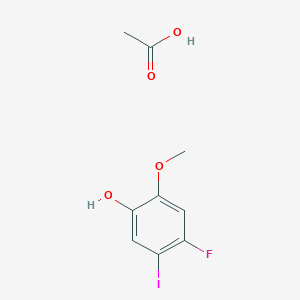
![{[2,5-Bis(dodecyloxy)-4-(phenylethynyl)phenyl]ethynyl}(trimethyl)silane](/img/structure/B12604060.png)
